The mechanism of Razuprotafib can be visualized as a signaling pathway where inhibition of VE-PTP activates stabilizing processes in the endothelium. The following diagram illustrates the core molecular interactions:
Preclinical studies have been crucial in validating the mechanism and therapeutic potential of this compound.
Key Preclinical Findings
| Finding | Experimental Model | Measured Outcome | Reference |
|---|---|---|---|
| IOP Reduction & Increased Outflow Facility | Mouse eyes (topical ocular) | Significant IOP reduction; Increased outflow facility measured by perfusion. | [7] |
| Remodeling of Schlemm's Canal | Mouse eyes (topical ocular) | Increased filtration area of Schlemm's canal for aqueous humor efflux. | [7] |
| Activation of Tie2 in SC | Mouse and human eye tissues | Increased Tie2 phosphorylation in Schlemm's canal endothelium. | [7] |
| Endothelial Protection | Mouse skin inflammation model | Counteracted inflammation-induced vascular hyperpermeability. | [2] [3] |
| eNOS Activation & Vasodilation | Isolated diabetic aortae, HUVECs | Restored endothelial function and NO production via eNOS Tyr81 phosphorylation. | [1] |
Example Experimental Protocol: IOP and Outflow Facility in Mice The following workflow summarizes key methods from preclinical studies [7]:
Clinical trials have explored this compound in several indications, with the most promising results emerging in ophthalmology.
Summary of Clinical Trial Outcomes
| Indication | Trial Phase & Design | Key Efficacy Findings | Key Safety Findings | Reference |
|---|---|---|---|---|
| Open-Angle Glaucoma / Ocular Hypertension | Phase 2, randomized, controlled (n=194); Adjunctive to latanoprost. | BID dosing significantly reduced diurnal IOP vs. latanoprost alone at Day 28 (7.95 vs. 7.04 mm Hg, P < 0.05). QD dosing was not effective. | Well tolerated. Main AE: transient, mild conjunctival hyperemia. | [6] |
| Diabetic Macular Edema (DME) | Phase 2, subcutaneous administration. | Showed IOP-lowering effect in normotensive patients. | Safety profile proven for long-term treatment. | [7] [2] [3] |
| COVID-19 Associated ARDS | Phase 2, randomized, subcutaneous administration. | Trial completed; specific efficacy results not detailed in sources. | - | [4] [5] |
| Extracorporeal Circulation (ECC) | Preclinical rat model of ECMO. | Did not improve microcirculatory perfusion disturbances or renal edema. Did improve lung function (PaO2/FiO2) and reduce lung inflammation. | Induced an immediate decrease in mean arterial pressure. | [2] [3] |
While promising, the efficacy of this compound is context-dependent, highlighting the complexity of the Tie2 pathway.
Razuprotafib exerts its effects by inhibiting VE-PTP (also known as PTPRB), a key negative regulator of the TIE2 receptor on endothelial cells [1] [2] [3].
This VE-PTP inhibition prevents TIE2 dephosphorylation, enhancing phosphorylation of downstream effectors (AKT, eNOS, ERK) even in the presence of the natural antagonist ANG2, promoting endothelial integrity [1] [2].
The table below summarizes quantitative findings from this compound studies.
| Model/System | Finding/Dosage | Key Outcome/IC₅₀ |
|---|---|---|
| In Vitro Enzymatic Assay [1] [2] | VE-PTP inhibition | IC₅₀ = 17 pM |
| PTP1B inhibition (selectivity) | IC₅₀ = 780 nM | |
| Mouse Retinal NV Model [1] [3] | Dosage: 10-20 mg/kg, s.c., BID | Inhibited subretinal neovascularization |
| Human Clinical Trial (TIME-2) [4] [5] | Dosage: 15 mg, s.c., BID | Reduced intraocular pressure and improved outcomes in diabetic macular edema |
| Phase II for Open-Angle Glaucoma [4] | Topical ocular administration | Increased outflow facility and lowered IOP; Phase II trial underway |
This compound has been investigated in multiple disease areas, with its most advanced development in ocular indications.
Recent research highlights both potential and limitations. A 2025 study in a rat model of extracorporeal circulation found that this compound did not improve microcirculatory perfusion disturbances or renal edema, though it did suppress TNF-α increase and showed some benefit on lung gas exchange [8].
The Ang-Tie pathway is a vascular-specific signaling system essential for regulating endothelial cell survival, vascular stability, and quiescence [1] [2]. The table below summarizes its key molecular components.
| Component | Type | Primary Producer | Function & Role |
|---|---|---|---|
| Tie2 | Receptor Tyrosine Kinase | Endothelial Cells [3] | Primary signaling receptor; activation promotes vascular stability and quiescence [1]. |
| Angiopoietin-1 (Ang1) | Ligand (Agonist) | Pericytes, Smooth Muscle Cells [3] [2] | Natural Tie2 agonist; promotes vessel maturation, stability, and reduces permeability [1] [4]. |
| Angiopoietin-2 (Ang2) | Ligand (Context-dependent Antagonist) | Endothelial Cells [3] [2] | Stored in Weibel-Palade bodies; functions as a context-dependent antagonist/agonist [1]. |
| Tie1 | Orphan Receptor | Endothelial Cells [1] | Modulates Tie2 signaling; forms heterodimers with Tie2; role is complex and context-dependent [1] [3]. |
| VE-PTP | Phosphatase | Endothelial Cells [1] | Negatively regulates Tie2 by catalyzing its dephosphorylation; inhibition enhances Tie2 activation [1] [4]. |
The pathway's core mechanism involves a balance between the stabilizing effects of Ang1 and the destabilizing effects of Ang2 [2]. Under physiological conditions, Ang1 binding to Tie2 triggers receptor clustering, autophosphorylation, and recruitment of downstream effectors. This activates the PI3K/AKT survival pathway, leading to inhibition of the transcription factor FOXO1, which in turn suppresses Ang2 production and promotes endothelial cell survival [3] [2]. Furthermore, Tie2 activation inhibits NF-κB-mediated inflammation, reducing the expression of adhesion molecules like ICAM-1 and VCAM-1 [2]. It also stabilizes the cortical actin cytoskeleton via GTPase pathways (Rac1/Rap1), thereby enhancing endothelial integrity and reducing permeability [2].
Ang2, primarily produced by endothelial cells, is a key contextual regulator. Under pathological conditions (e.g., hypoxia, high VEGF, inflammation), Ang2 is released and can competitively inhibit Ang1-Tie2 binding, acting as an antagonist [3] [2]. This leads to vascular destabilization, pericyte detachment, and increased sensitivity to other inflammatory and angiogenic mediators like VEGF [2]. In a Tie2-low environment, Ang2 can also signal independently via β1-integrins, further promoting vascular leakage and activation [3] [2]. However, in the absence of VEGF or in specific contexts like the lymphatic system, Ang2 can act as a weak Tie2 agonist [1] [3].
The following diagram illustrates the core signaling and regulatory relationships within the pathway.
Core Ang-Tie2 signaling and regulation. Green (Ang1) and yellow (Ang2) arrows show ligand binding effects; blue arrows show activation; red arrows show inhibition.
Computational models have provided deep quantitative insights into the Ang-Tie pathway's behavior, revealing key dynamics that are not immediately obvious from experimental data alone [1].
| Quantitative Aspect | Key Finding | Implication / Explanation |
|---|---|---|
| Receptor Internalization | Dynamics modulate VE-PTP effectiveness [1]. | The rate at which activated Tie2 is internalized influences how effectively VE-PTP can dephosphorylate it. |
| Synergistic Inhibition | VE-PTP inhibition + Tie1 silencing + blocking Tie2 shedding synergistically enhances Tie2 activation [1]. | Targeting multiple regulatory nodes (VE-PTP, Tie1, Tie2 cleavage) simultaneously produces a greater-than-additive protective effect. |
| Crosstalk with VEGF | Combined Src inhibition & Tie2 activation inhibits VEGF-induced leakage without blocking angiogenesis [5]. | Src is a key mediator of VEGF-induced permeability. This combination strategy promotes "vascular normalization." |
| Ang2 Feedback Loop | Tie2 inactivation promotes FOXO1-driven Ang2 production [3] [2]. | Creates a positive feedback loop that sustains vascular destabilization under pathological conditions. |
Dysregulation of the Ang-Tie pathway is linked to numerous diseases, driving the development of various therapeutic strategies aimed at either inhibiting its destabilizing signals or promoting its stabilizing ones [1] [3].
| Therapeutic Strategy | Mechanism of Action | Example Agents (Status) | Key Findings / Rationale |
|---|
| Tie2 Activation | Activates Tie2 receptor to promote vascular stability and protection. | ABTAA (Preclinical) [6] Ang1 Variants (e.g., COMP-Ang1) (Preclinical) [1] | ABTAA clusters endogenous Ang2 to activate Tie2, showing efficacy in kidney disease models [6]. | | Ang2 Inhibition | Neutralizes Ang2 to prevent its antagonistic action on Tie2 and integrin signaling. | Bispecific Anti-Ang2/VEGF (e.g., Faricimab, Clinical) [1] [4] | Reduces vascular destabilization. Faricimab approved for nAMD and DME [4]. | | VE-PTP Inhibition | Increases Tie2 phosphorylation by blocking its dephosphorylation. | Razuprotafib (AKB-9778) (Clinical) [1] [4] | Promotes vascular stabilization and synergizes with other modalities; tested in ocular diseases [1]. | | Dual-Action Suppression | Simultaneously suppresses VEGF signaling and activates Tie2. | AXT107 (Clinical) [1] [4] | A peptide that disrupts integrin-mediated VEGFR2 signaling and promotes Tie2 clustering [4]. |
The following diagram maps the mechanistic targets of these major therapeutic strategies onto the pathway.
Therapeutic strategies for the Ang-Tie2 pathway. Dashed lines indicate therapeutic modulation of pathway components.
Key experiments have elucidated the pathway's function and validated therapeutic approaches, often using genetic models and specific pharmacological agents.
A key study used the ANG2-binding, TIE2-activating antibody (ABTAA) to treat a mouse model of CKD (induced by folate or unilateral ureteral obstruction) [6].
The Ang-Tie2 pathway is a master regulator of vascular stability with immense therapeutic potential. While challenges remain in fully understanding context-dependent signaling, particularly of Ang2 and Tie1, combination therapies targeting both the VEGF and Ang-Tie2 pathways represent a promising frontier for achieving vascular normalization in a range of diseases [3] [5] [2].
The table below summarizes the primary quantitative data and findings from nonclinical and human radiolabeled studies.
| Parameter | Findings & Quantitative Data |
|---|---|
| Absorption & Clearance | Rapid absorption and clearance in human plasma; razuprotafib is the primary circulating component [1] [2]. |
| Distribution | In humans, radioactivity distributes more to plasma than whole blood (Blood-to-Plasma Ratio = 0.36) [1] [2]. In rats, distributed rapidly to tissues and localized to elimination organs and injection site within 24 hours [1]. |
| Route of Elimination | Primarily via the feces [1] [2]. |
| Recovery | >93% of radioactivity recovered across species, with >80% recovered in feces within 24-48 hours [1] [2]. |
| Primary Metabolizing Enzyme | CYP2C8 contributes significantly to oxidative metabolism [1] [3]. |
| Major Human Metabolite | m/z 633, an S-methylated oxidized derivative, found in feces (>25% of radioactivity in monkey and human) [1] [3]. |
| Species Comparison | Monkey disposition best models human disposition over lower-order species [1]. |
The oxidative metabolism of this compound, primarily catalyzed by CYP2C8, involves complex modifications to its thiophene and phenyl rings [3].
The diagram below illustrates this primary oxidative pathway.
The following methodologies are critical for studying the disposition and metabolism of this compound.
In Vivo Disposition (Mass Balance) Study [1] [2]
In Vitro Metabolism Study [3]
The table below summarizes key parameters for preparing and administering Razuprotafib via subcutaneous injection in a research setting [1].
| Parameter | Specification |
|---|---|
| Molecular Weight | 586.7 g/mol [1] |
| Recommended Solvent | DMSO (for stock solution) [1] |
| Common Formulations| • Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline • Formulation 2: 10% DMSO + 5% Tween 80 + 85% Saline • Formulation 3: 10% DMSO + 90% Corn Oil [1] | | Preparation Example| For 1 mL of 2.5 mg/mL solution: Mix 100 μL of 25 mg/mL DMSO stock with 900 μL of chosen solvent/carrier (e.g., Corn Oil for Formulation 3) [1]. |
Dosing regimens vary significantly between animal studies and human clinical trials. The following table outlines established protocols from the literature.
| Model / Trial | Dosing Regimen | Key Findings / Notes |
|---|---|---|
| Preclinical (Rats) | 10–20 mg/kg, administered twice daily (BID) via subcutaneous injection [1]. | Stimulated Tie2 phosphorylation in retinal endothelial cells; inhibited subretinal neovascularization [1]. |
| Clinical (Phase 2, COVID-19/ARDS) | 15 mg or 20 mg, administered once daily via subcutaneous injection [2]. | Trial noted a small (4-5 mmHg) decline in systolic blood pressure, attributed to Tie2 activation and nitric oxide production [2]. |
Researchers should be aware of these key pharmacological and clinical observations:
This compound is a first-in-class small molecule activator of the Tie2 receptor. Its mechanism and experimental workflow can be visualized as follows:
The experimental workflow for implementing these protocols in a preclinical study is outlined below:
This compound has been investigated in multiple disease models through subcutaneous administration, primarily focusing on stabilizing vascular endothelium.
| Area | Specific Application / Model | Key Outcome / Rationale |
|---|---|---|
| Ocular Disease | Diabetic retinopathy, macular edema, and retinal vein occlusion [4] [5]. | Tie2 activation stabilizes retinal vasculature, reducing leakage and pathological neovascularization [1]. |
| Critical Care / Inflammation | Acute Respiratory Distress Syndrome (ARDS), particularly in COVID-19 [6] [2]. | Aims to stabilize pulmonary vasculature, reduce edema, and improve gas exchange. |
| Systemic Vascular Leak | Extracorporeal Circulation (ECC) models [7] [8]. | Modulates endothelial hyperpermeability, though recent rat studies showed limited efficacy on microcirculatory perfusion [7] [8]. |
The diagram below illustrates the signaling pathway targeted by Razuprotafib. It promotes vascular stability by activating Tie2, which is a key mechanism researchers are exploring for treating endothelial dysfunction in conditions like AKI.
| Study Model | Compound / Intervention | Reported Dosing & Key Findings | Relevance to AKI |
|---|---|---|---|
| Mouse Renal IR-AKI [1] | VE-PTP Inducible Knockout (VE-PTPiKO) | Genetic deletion. Result: ~66% reduction in plasma creatinine post-injury, demonstrating target validation. | Direct: Robust protection from AKI, confirming VE-PTP as a high-value target. |
| Mouse Renal IR-AKI [1] | Hepta-ANG1 (Tie2 activator) | Pharmacologic Tie2 activation. Result: Modest ~14% reduction in plasma creatinine. | Indirect: Proof-of-concept for pharmacologic Tie2 activation, but effect was limited. |
| Rat ECMO Model [2] [3] [4] | This compound | Dosing not detailed. Result: Did not improve renal edema or microcirculatory perfusion. | Indirect: Suggests lack of efficacy in a related, acute inflammatory setting with vascular leakage. |
| Clinical Trial (DME) [1] | This compound | Twice-daily subcutaneous injections. Result: Short plasma half-life (~1 hour); failed primary efficacy endpoint. | Critical: Explains translational hurdle; the dosing regimen was not feasible for sustained target coverage needed in AKI. |
The core issue is a pharmacokinetic-pathopharmacodynamic mismatch. AKI requires sustained endothelial stabilization, but this compound's short half-life makes maintaining effective drug levels challenging [1]. Researchers have therefore explored other strategies:
Given the lack of a direct this compound-AKI protocol, the following outlines a general approach for evaluating VE-PTP/Tie2-targeted therapies in a rodent AKI model, based on methodologies in the literature [2] [1].
1. Animal Model Induction
2. Therapeutic Intervention Groups
3. Endpoint Analysis (24-72 hours post-reperfusion)
The table below summarizes the core information for this compound based on the available search results.
| Attribute | Details |
|---|---|
| Drug Type | Small molecule [1] |
| Mechanism of Action | Inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP). This inhibition enhances Tie2 receptor signaling, which promotes vascular stability and reduces endothelial hyperpermeability [2] [3]. |
| Highest Phase Reached | Phase 2 [1] |
| Status in DME/DR | Internal development discontinued by the originating company as of late 2024. A phase 2/3 trial for Non-Proliferative Diabetic Retinopathy (NPDR) is planned [4]. |
| Noted Safety Profile | A phase 2 study in glaucoma patients proven safe for long-term treatment. Common side effects included conjunctival hyperemia [2] [3]. |
While a specific protocol for DME is unavailable, insights can be drawn from a Phase 2 study of this compound for Open-Angle Glaucoma (OAG) [2]. The methodology from this related ophthalmic indication can serve as a conceptual reference for drug delivery and assessment.
The diagram below outlines the core experimental workflow and key assessments from this glaucoma trial.
The following protocol details are adapted from the published Phase 2 study on Open-Angle Glaucoma and Ocular Hypertension, which serves as a reference for ophthalmic application [2].
This compound's mechanism involves a targeted signaling pathway to stabilize blood vessels. The diagram below illustrates this molecular logic.
The search results confirm that the therapeutic landscape for DME is rapidly evolving, but this compound is not a central player in current late-stage development [4] [5].
The table below summarizes the key clinical and preclinical findings on Razuprotafib for COVID-19-associated ARDS.
| Study / Trial Name | Type / Model | Population / Subjects | Key Findings | Outcome / Status |
|---|---|---|---|---|
| RESCUE Trial [1] | Phase 2 RCT | Hospitalized adults with moderate-to-severe COVID-19 (N=31 in Part 1) | Planned to evaluate safety & efficacy. Part 1 (dose escalation) completed. | Terminated after Part 1 due to business-related recruitment delays. |
| I-SPY COVID Trial [2] | Phase 2 Platform RCT | Adults with COVID-19-related ARDS | Aimed to stabilize pulmonary vasculature, reduce ventilator need, and decrease mortality. | No results reported in search results; status unclear. |
| Preclinical ECC Study [3] [4] [5] | Animal (Rat) | Rats subjected to extracorporeal circulation (ECC) | • No improvement in ECC-induced microcirculatory perfusion disturbances or renal edema. • Improved PaO2/FiO2 ratio (oxygenation) and reduced lung interstitial inflammation. | Suggests a limited, organ-specific effect. |
For researchers aiming to investigate this compound in models of acute lung injury or ARDS, the following protocols can serve as a reference.
This protocol is based on the study by Int. J. Mol. Sci. 2025 [3] [4].
This summarizes the design of the terminated RESCUE trial [1].
Mechanism of Action: this compound is a small-molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP). By inhibiting VE-PTP, it activates the Tie2 receptor, which is crucial for maintaining endothelial stability and reducing vascular leakage [3] [2]. This mechanism was the rationale for testing it in ARDS, where endothelial injury and hyperpermeability are key drivers of pulmonary edema. The diagram below illustrates this core signaling pathway.
Biomarker Profiling: The mixed efficacy results highlight the importance of patient stratification. As seen in COVID-19, elevated Angiopoietin-2 is a key marker of endothelial injury and is negatively correlated with lung function (e.g., Forced Vital Capacity) in survivors [6]. Future studies should consider measuring a panel of biomarkers (e.g., Angiopoietin-2, IL-6, hyaluronan) to identify patient subtypes most likely to respond to Tie2-targeted therapy [6] [7].
Clinical Development Status: Be aware that the primary clinical investigation of this compound for COVID-19 (the RESCUE trial) was terminated early. Subsequent research efforts may have pivoted, and no positive Phase 3 clinical outcomes for the ARDS indication have been reported [1].
Razuprotafib (also known as AKB-9778) is a small-molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) [1] [2]. Its primary proposed mechanism of action involves binding to and inhibiting VE-PTP, which is a key negative regulator of the Tie2 receptor on endothelial cells [2]. By inhibiting VE-PTP, this compound promotes the phosphorylation and activation of Tie2, irrespective of the extracellular levels of its binding ligands (Angiopoietin-1 or Angiopoietin-2) [2]. Activation of the Tie2 pathway is crucial for maintaining endothelial barrier integrity, stabilizing blood vessels, and reducing vascular hyperpermeability [1]. This mechanism has made it a compound of interest for conditions involving endothelial dysfunction, such as those induced by extracorporeal circulation.
The following diagram illustrates this targeted signaling pathway and the experimental workflow used to investigate it.
This section details the specific protocols from a recent study that investigated the efficacy of this compound in mitigating ECC-induced microvascular dysfunction in rats [1].
The study employed several techniques to assess the effects of this compound on ECC-induced pathophysiology. The protocols for these key experiments are outlined below.
The tables below consolidate the quantitative results and primary outcomes from the study, providing a clear overview of this compound's effects.
Table 1: Effects of this compound on Hemodynamics and Microcirculatory Perfusion
| Parameter | Sham Control | ECC + Placebo | ECC + this compound | Notes |
|---|---|---|---|---|
| Mean Arterial Pressure (MAP) | Normal | Decreased after ECC start | Immediate decrease post-injection [1] | Hypotensive effect noted post-injection |
| Capillary Perfusion (PPV) | Normal | Severely impaired | No significant improvement vs. ECC+Placebo [1] | Primary endpoint not met |
| Lactate Levels | Normal | Increased at 10 min ECC | Higher increase at 10 min ECC [1] | Suggests potential for worsened tissue perfusion |
| PaO₂/FiO₂ Ratio | Normal | Unchanged vs. control | Improved after ECC discontinuation [1] | Indicates a potential benefit for lung function |
Table 2: Effects of this compound on Organ Edema, Inflammation, and Biomarkers
| Parameter | Sham Control | ECC + Placebo | ECC + this compound | Notes |
|---|---|---|---|---|
| Renal Edema (Wet/Dry Ratio) | Normal | Significantly Increased | No significant effect [1] | Primary endpoint not met |
| Pulmonary Edema (Wet/Dry Ratio) | Normal | Unchanged | Unchanged [1] | Not a primary site of edema in this model |
| Plasma TNFα | Normal | Increased post-ECC | Suppressed increase [1] | Suggests anti-inflammatory effect |
| Plasma Angiopoietin-2 | Normal | Increased post-ECC | Further increased [1] | Paradoxical effect, potentially detrimental |
| Lung Interstitial Inflammation | Minimal | Significantly Increased | Reduced vs. ECC+Placebo [1] | Indicates a protective effect in the lung |
This application note provides a detailed protocol for studying this compound in a rat ECC model. The provided data demonstrates that despite a sound mechanistic rationale, This compound at 0.5 mg/kg subcutaneously did not achieve its primary objectives of improving microcirculatory perfusion or reducing renal edema in this acute inflammatory setting [1]. Researchers can utilize this protocol to investigate the compound's effects further, with a strong recommendation to include direct measures of Tie2 activation and to explore different dosing regimens or combination therapies.
Razuprotafib activates Tie2 by inhibiting its negative regulator, VE-PTP. VE-PTP normally dephosphorylates Tie2, destabilizing the endothelial barrier [1]. By inhibiting VE-PTP, this compound promotes Tie2 autophosphorylation, initiating a downstream signaling cascade critical for vascular stability [2].
The diagram below illustrates the core Tie2 signaling pathway and this compound's site of action.
The table below summarizes quantitative data and key assay readouts from published studies on this compound.
| Assay / Model System | Key Measured Parameters | Quantitative Findings | Citation |
|---|---|---|---|
| Rat ECC Model (in vivo) | Tissue Tie2 mRNA; Circulating Ang2 & TNFα; p-Akt; Lung histopathology | No significant change in tissue Tie2 mRNA; Suppressed TNFα increase; Further increased Ang2; Improved PaO2/FiO2 ratio; Reduced lung interstitial inflammation | [1] |
| Human Cell-Based Assay (HUVECs, in vitro) | Phospho-Tie2 (pTyr992); Phospho-Akt (Ser473); FOXO1 translocation | Dose-dependent increase in p-Tie2 and p-Akt; Induced FOXO1 translocation from nucleus to cytoplasm | [3] |
| Clinical Trial (OAG/OHT patients) | Intraocular Pressure (IOP) | This compound BID + Latanoprost: 7.95 ± 0.26 mmHg reduction vs. Latanoprost alone: 7.04 ± 0.26 mmHg (P < 0.05) | [4] |
| Mouse SC Model (in vivo) | Schlemm's Canal (SC) area; Intraocular Pressure (IOP) | Topical AKB9778 increased SC area by 7.6% (±2.1%); Significantly reduced IOP | [5] |
This protocol is suitable for primary Human Umbilical Vein Endothelial Cells (HUVECs) or other Tie2-expressing endothelial cell lines.
This compound is a potent and specific VE-PTP inhibitor for activating the Tie2 signaling pathway. These detailed protocols for in vitro and in vivo Tie2 phosphorylation and functional assays provide a robust framework for researchers to evaluate the compound's efficacy in various disease models, from vascular leakage to glaucoma.
The table below summarizes key experimental findings from recent studies investigating this compound.
| Experimental Context | Key Findings on Efficacy | Reported Dosage/Concentration | Primary Outcomes | Reference |
|---|
| Rat ECC (Extracorporeal Circulation) Model | Did not improve ECC-induced microcirculatory perfusion disturbances or renal edema. Suppressed ECC-induced increase in TNFα. Improved PaO₂/FiO₂ ratio and reduced lung interstitial inflammation. | 1 mg/kg (subcutaneous) | Improved gas exchange & reduced lung inflammation No effect on capillary perfusion or kidney edema Immediate decrease in Mean Arterial Pressure (MAP) | [1] | | Rat Systemic Inflammation (LPS) Model / Human Endothelial Cells In Vitro | Induced endothelial barrier dysfunction. This compound (AKB-9778) blunted these sVE-cadherin-induced effects. | 5 mg/kg (subcutaneous, in vivo) 1-10 µM (in vitro) | Blunted sVE-cadherin-induced barrier dysfunction Inhibited sVE-cadherin-induced RhoA activation | [2] |
Here is a detailed breakdown of the protocols from the studies cited above, which can serve as a reference for designing your own experiments.
This protocol is used to simulate the systemic inflammatory response and microvascular dysfunction associated with clinical procedures like ECMO [1].
This set of protocols investigates the molecular mechanism of endothelial barrier disruption and how this compound counteracts it [2].
The following diagram illustrates the proposed mechanism of action for this compound based on the assembled research, integrating both the ECC and sVE-cadherin studies:
Open-angle glaucoma (OAG) represents a leading cause of irreversible blindness worldwide, affecting approximately 44.7 million people globally, with projections suggesting this burden will increase significantly in coming decades. [1] OAG is characterized by progressive optic neuropathy with associated visual field loss, wherein elevated intraocular pressure (IOP) remains the primary modifiable risk factor. Current therapeutic approaches primarily focus on IOP reduction through mechanisms that either decrease aqueous humor production or enhance uveoscleral outflow, largely neglecting the conventional outflow pathway through the trabecular meshwork (TM) and Schlemm's canal (SC). [1] [2] This limitation of existing drug classes has prompted investigation into novel agents that directly target the pathological changes in the conventional outflow pathway, with Tie2 activation emerging as a particularly promising approach.
Razuprotafib (formerly AKB-9778) is a first-in-class small molecule inhibitor of vascular endothelial protein tyrosine phosphatase (VE-PTP) that activates the Tie2 receptor by inhibiting its negative regulator. [2] The angiopoietin-Tie2 signaling pathway has been genetically implicated in both primary congenital glaucoma and primary open-angle glaucoma, with human genetic studies identifying loss-of-function variants in TEK (encoding Tie2) and its primary ligand ANGPT1 in patients with glaucoma. [3] The Tie2 receptor is highly expressed in Schlemm's canal endothelial cells, making it an ideal target for interventions designed to enhance conventional outflow facility. [3] [2] Unlike current frontline glaucoma therapies that do not address the underlying pathology in the conventional outflow pathway, this compound represents a disease-modifying approach that directly targets Schlemm's canal dysfunction to restore physiological aqueous humor outflow.
Table 1: Key Characteristics of this compound (AKB-9778)
| Parameter | Specification | Clinical Relevance |
|---|---|---|
| Molecular Target | VE-PTP (vascular endothelial protein tyrosine phosphatase) | Negative regulator of Tie2 receptor; inhibition enhances Tie2 phosphorylation |
| Mechanism of Action | Tie2 receptor activation | Increases Schlemm's canal lumen area and outflow facility |
| Development Stage | Phase 2 clinical trials completed | Demonstrated statistically significant IOP reduction in patients with OAG/OHT |
| Administration Routes | Subcutaneous, topical ocular | Topical formulation developed for glaucoma treatment |
| Therapeutic Class | First-in-class Tie2 activator | Novel mechanism targeting conventional outflow pathway |
The angiopoietin-Tie2 signaling pathway plays a critical role in the development and maintenance of Schlemm's canal, a specialized vascular structure that constitutes the primary drainage route for aqueous humor from the anterior chamber. [3] Under physiological conditions, binding of angiopoietin-1 (Angpt1) to the Tie2 receptor promotes receptor dimerization and autophosphorylation of intracellular tyrosine residues, initiating downstream signaling cascades that maintain endothelial cell integrity, promote cell survival, and regulate vascular stability. [3] [2] VE-PTP functions as a critical negative regulator of this pathway by directly dephosphorylating Tie2, thereby attenuating its signaling activity. This compound exerts its therapeutic effects by selectively inhibiting VE-PTP, which shifts the equilibrium toward sustained Tie2 activation even in the absence of increased angiopoietin stimulation.
The cellular effects of Tie2 activation in Schlemm's canal endothelium include reorganization of cellular junctions and cytoskeletal elements that collectively increase the filtration area available for aqueous humor efflux. [2] Preclinical studies in mouse models have demonstrated that this compound treatment significantly expands Schlemm's canal lumen and enhances outflow facility, providing a mechanistic foundation for its IOP-lowering effects. [2] Importantly, VE-PTP localization studies have confirmed its specific expression in Schlemm's canal endothelial cells in both human and mouse eyes, explaining the tissue-selective effects of this compound despite the broader distribution of Tie2 in other vascular beds. [2] This selective expression pattern enables targeted modulation of the conventional outflow pathway without widespread vascular effects.
Diagram 1: this compound Mechanism of Action via VE-PTP Inhibition and Tie2 Activation. This compound binds to and inhibits VE-PTP, preventing dephosphorylation of Tie2 receptors. Concurrent angiopoietin-1 binding promotes Tie2 phosphorylation, leading to Schlemm's canal expansion and increased aqueous outflow with subsequent IOP reduction.
The signaling crosstalk between the trabecular meshwork and Schlemm's canal represents a critical regulatory axis for IOP homeostasis. [3] Single-cell transcriptomic analyses have revealed that Angpt1 expression is predominantly localized to neural crest-derived trabecular meshwork cells, while its receptor Tie2 is primarily expressed in Schlemm's canal endothelium. [3] This paracrine signaling relationship underscores the importance of trabecular meshwork-Schlemm's canal crosstalk in maintaining conventional outflow function. In glaucomatous eyes, disruption of this signaling axis contributes to Schlemm's canal collapse and increased outflow resistance. By enhancing Tie2 signaling independently of angiopoietin ligands, this compound effectively bypasses pathological disruptions in this crosstalk, representing a novel therapeutic strategy that directly targets the underlying pathophysiology of impaired conventional outflow in glaucoma.
The efficacy and safety of this compound were evaluated in a phase 2, double-masked, randomized, multicenter, parallel-group study involving 194 subjects with open-angle glaucoma or ocular hypertension. [1] [4] Participants were randomized to one of three treatment arms: This compound every day (QD) + latanoprost, This compound twice daily (BID) + latanoprost, or latanoprost monotherapy. The primary endpoint was change in mean diurnal IOP from baseline at day 28, with IOP measurements obtained at 08:00, 10:00, 12:00, and 16:00 hours using Goldmann applanation tonometry. [1] The study demonstrated that This compound BID + latanoprost resulted in a statistically significant greater reduction in diurnal IOP compared to latanoprost alone (7.95 ± 0.26 mmHg vs. 7.04 ± 0.26 mm Hg, P < 0.05). [1] [4] This enhancement of IOP reduction with twice-daily dosing suggests that sustained Tie2 activation is necessary for maximal therapeutic effect.
Further analysis of the clinical data revealed important time-dependent effects, with a smaller IOP reduction difference observed after 14 days of treatment (7.62 ± 0.26 mm Hg for this compound BID + latanoprost vs. 7.03 ± 0.26 mm Hg for latanoprost alone, P = 0.11) compared to the 28-day endpoint. [1] This progressive efficacy with longer treatment duration aligns with the proposed mechanism of action involving structural remodeling of Schlemm's canal, which would be expected to require sustained pathway activation. Additionally, subgroup analyses revealed more pronounced IOP reductions in patients with higher baseline IOP, with a 1.6 mmHg additional IOP reduction in patients with post-washout IOPs >26 mmHg compared to those with lower baseline pressures. [5] This differential efficacy suggests that this compound may offer particular benefit for patients with more severe ocular hypertension.
Table 2: Efficacy Outcomes from Phase 2 Clinical Trial of this compound in OAG/OHT Patients
| Treatment Group | Mean Diurnal IOP Reduction at Day 14 (mm Hg) | Mean Diurnal IOP Reduction at Day 28 (mm Hg) | P-value vs. Latanoprost Monotherapy | Clinical Significance |
|---|---|---|---|---|
| Latanoprost Monotherapy | 7.03 ± 0.26 | 7.04 ± 0.26 | Reference | Standard of care |
| This compound QD + Latanoprost | Not reported | Not significant | >0.05 | Once-daily dosing insufficient |
| This compound BID + Latanoprost | 7.62 ± 0.26 | 7.95 ± 0.26 | <0.05 | Statistically significant enhancement |
In the phase 2 clinical trial, topical ocular this compound was generally well tolerated when administered as an adjunct to latanoprost therapy. [1] The most notable adverse effect was conjunctival hyperemia, which increased by 1.1 units on the four-point Efron scale two hours post-dose from a baseline value of 0.6 units, with subsequent decrease thereafter. [1] This transient hyperemia is consistent with the mechanism of action, as Tie2 activation promotes vascular dilation and increased blood flow. An increase of two or more grades on the hyperemia scale compared to any previous timepoint for an individual eye was recorded as an adverse event, and if patients complained of hyperemia, an adverse event was recorded regardless of grade. [1] Only one subject (in the this compound BID + latanoprost group) discontinued study participation due to an adverse event, with 193 of 194 randomized subjects (99.5%) completing the study. [1]
Beyond ocular applications, this compound has been evaluated for other indications including acute respiratory distress syndrome (ARDS) in the I-SPY COVID Trial. [6] In this critically ill population, the drug was associated with a modest reduction in systolic blood pressure (approximately 4-5 mm Hg), which was attributed to nitric oxide production by endothelial cells downstream of Tie2 activation. [6] While this effect was not clinically significant in most patients, it complicated administration in COVID-19 patients with hemodynamic instability, leading to discontinuation of testing in this trial. [6] Importantly, no such systemic effects have been reported with topical ocular administration, supporting the favorable safety profile of this compound for glaucoma treatment.
Comprehensive assessment of this compound's IOP-lowering efficacy requires validated protocols for in vivo measurement in animal models. The following protocol outlines the standardized approach for evaluating topical ocular this compound in mouse models:
Animals: Use C57BL/6 mice (8-12 weeks old), with sample sizes of 8-12 animals per treatment group to ensure adequate statistical power. Include Tie2 heterozygous (Tie2+/-) mice to evaluate efficacy in models with compromised Tie2 signaling. [2]
Drug Formulation: Prepare 4.0% this compound in a vehicle containing 15% hydroxypropyl-β-cyclodextrin (HPβCD) + 1% dextrose. [2] The vehicle solution alone serves as the negative control.
Dosing Protocol: Administer 2.5 μL drops topically to the corneal surface once or twice daily. For combination studies with prostaglandin analogs, administer latanoprost (0.005%) once daily in the evening, with this compound administered at least 5 minutes apart from other ocular medications. [1]
IOP Measurement: Measure IOP using a calibrated rebound tonometer (e.g., TonoLab) at consistent times throughout the day (e.g., 08:00, 10:00, 12:00, and 16:00 hours) to account for diurnal fluctuations. [1] [2] Perform measurements under gentle physical restraint without anesthesia, as anesthetic agents can influence IOP measurements. Take six consecutive measurements per eye and calculate the mean, excluding any readings with excessive standard deviation.
Study Duration: Conduct treatment for a minimum of 28 days to evaluate sustained IOP-lowering effects, with interim measurements at days 7, 14, and 21. [1]
Data Analysis: Express IOP values as mean ± SEM. Perform statistical analysis using two-way ANOVA with repeated measures, followed by post-hoc tests with appropriate corrections for multiple comparisons. Significance is defined as P < 0.05.
For rabbit studies, similar principles apply with modifications for species differences: use 30 μL drop volumes administered once or twice daily, and consider using pneumatonometry or applanation tonometry for IOP measurement. [2] Include baseline IOP measurements before treatment initiation and monitor for potential systemic effects given the larger drop volume relative to body size.
Outflow facility represents a critical functional parameter that directly reflects conventional outflow pathway function. The following ex vivo protocol enables quantitative assessment of this compound's effect on aqueous humor dynamics:
Enucleation and Preparation: Enucleate eyes immediately post-euthanasia and place in chilled, oxygenated physiological saline solution. Carefully dissect to isolate the anterior segment with intact outflow tissues. [2]
Perfusion System Setup: Mount the anterior segment in a custom perfusion chamber maintained at 35°C. Connect to a computer-controlled perfusion system capable of generating precise pressure-flow relationships. Use Dulbecco's modified Eagle medium (DMEM) supplemented with 5.5 mM glucose and antibiotics as the perfusion fluid. [2]
Baseline Measurement: Perfuse at sequential pressure steps (8, 12, 16, 20, and 25 mm Hg) with a minimum 45-minute equilibration period at each pressure. Measure flow rates at each pressure point to establish baseline pressure-flow relationships.
Drug Treatment: Add this compound (10-100 μM) to the perfusion reservoir or administer via bolus injection into the perfusion line. For control eyes, use vehicle solution alone.
Post-Treatment Measurement: Repeat the pressure-step protocol after 2-4 hours of drug exposure to assess treatment effects on outflow facility.
Data Analysis: Calculate outflow facility (C) as the slope of the pressure-flow relationship using linear regression. Normalize post-treatment values to baseline and compare between treatment groups using Student's t-test or one-way ANOVA with appropriate post-hoc testing.
This ex vivo approach provides direct functional assessment of conventional outflow enhancement without confounding influences from aqueous production or uveoscleral outflow, making it particularly valuable for mechanistic studies of trabecular outflow function.
Histological assessment of Schlemm's canal morphology provides structural correlates to functional outflow improvements. The following protocol details the quantitative analysis of SC dimensions:
Tissue Fixation and Processing: Enucleate eyes and fix in 4% paraformaldehyde for 24 hours at 4°C. Process through graded sucrose solutions (10%, 20%, 30%) for cryoprotection before embedding in optimal cutting temperature (OCT) compound. [3]
Sectioning and Staining: Prepare 10-12 μm thick frozen sections through the iridocorneal angle. Perform immunohistochemistry using antibodies against CD31 (PECAM-1) to specifically label Schlemm's canal endothelium. [3] Include appropriate isotype controls to confirm staining specificity.
Image Acquisition and Analysis: Capture high-resolution images of the iridocorneal angle using confocal microscopy. Use image analysis software (e.g., ImageJ) to measure SC cross-sectional area, lumen diameter, and shape index. [3] Analyze a minimum of 10-15 sections per eye, spaced at least 50 μm apart to avoid duplicate counting of the same canal region.
Quantitative Assessment: Express SC area as μm² per 20x field. Compare between treatment groups using unpaired t-tests or one-way ANOVA with significance defined as P < 0.05.
This morphometric approach has demonstrated that this compound treatment significantly increases SC cross-sectional area in both wild-type and Tie2+/- mice, providing structural evidence for its mechanism of action. [2]
Diagram 2: Experimental Workflow for Evaluating this compound Efficacy. The comprehensive assessment includes in vivo IOP measurements over 28 days followed by ex vivo analyses of outflow facility and Schlemm's canal morphology to establish structure-function correlations.
The development of this compound represents a paradigm shift in glaucoma therapeutics, moving beyond symptomatic IOP reduction toward disease-modifying interventions that target the underlying pathology in the conventional outflow pathway. [3] [2] Its novel mechanism of action—direct enhancement of Schlemm's canal function through Tie2 activation—complements existing drug classes and offers new opportunities for combination therapy. The demonstrated efficacy as an adjunct to prostaglandin analogs supports clinical use in patients requiring additional IOP reduction beyond first-line therapy. [1] [4] Furthermore, the potential for structure restoration in the outflow pathway suggests that early intervention with this compound might alter disease progression in ways not possible with current therapies.
Future research directions should explore biomarker development to identify patients most likely to respond to Tie2 activation therapy, potentially focusing on those with specific genetic variants in the angiopoietin-Tie2 pathway or characteristic imaging findings of Schlemm's canal compromise. [3] Additionally, investigation of neuroprotective effects secondary to IOP reduction and potential vascular benefits would further characterize this compound's therapeutic potential. The differential response based on baseline IOP suggests that patient stratification may optimize treatment outcomes. [5] As the first Tie2 activator in clinical development for glaucoma, this compound establishes a new drug class with significant potential to address unmet needs in glaucoma management, particularly for patients with progressive disease despite current therapies.
VE-PTP Inhibition in Acute Inflammatory Models: this compound (AKB-9778) is a small-molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP). It was investigated for its potential to stabilize the endothelial barrier and mitigate microvascular dysfunction induced by Extracorporeal Membrane Oxygenation (ECMO) or isolated Extracorporeal Circulation (ECC) in a rat model [1] [2].
This table consolidates the primary outcomes from the in vivo study [1].
| Assessment Parameter | Effect of ECC (vs. Sham) | Effect of this compound (vs. Placebo) |
|---|---|---|
| Capillary Perfusion (Continuously perfused vessels) | Decreased | No significant improvement |
| Renal Edema (Wet-to-dry weight ratio) | Increased | No significant effect |
| Pulmonary Edema (Wet-to-dry weight ratio) | No change | No significant effect |
| PaO₂/FiO₂ Ratio | Information not specific | Improved |
| Pulmonary Interstitial Inflammation | Increased | Reduced |
| Plasma TNFα Level | Increased | Suppressed |
| Plasma Angiopoietin-2 Level | Increased | Further increased post-ECC |
Here is a detailed methodology for key experiments cited in the research [1].
1. Animal Model and ECC Procedure
2. Intravital Microscopy for Microcirculatory Assessment
3. Assessment of Vascular Leakage and Edema
4. Molecular and Histopathological Analysis
The diagram below illustrates the molecular pathway targeted by this compound, showing how it aims to stabilize the endothelial barrier [1].
This flowchart outlines the key procedural steps for the in vivo assessment of this compound [1].
The core limitation is that Razuprotafib did not improve microcirculatory perfusion in a rat model of extracorporeal circulation (ECC), despite showing benefits in other areas [1].
| Experimental Context | Key Finding on Perfusion | Other Observed Effects | Citation |
|---|---|---|---|
| Rat ECC (model for ECMO) | No improvement in capillary perfusion or renal edema. | Improved lung function (PaO2/FiO2 ratio) and reduced lung inflammation; suppressed TNFα. | [1] |
| Fabry Disease (in vitro) | N/A (Not directly assessed) | Improved glycocalyx structure and endothelial function in vitro. | [2] |
| Glioblastoma (mouse model) | N/A (Not directly assessed) | Agonistic anti-Tie2 antibody (alternative Tie2 activation) normalized tumor vasculature. | [3] |
| Open-Angle Glaucoma (Clinical) | N/A (Different outcome measure) | Significantly reduced intraocular pressure. | [4] |
This compound is a small-molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP). Its mechanism can be summarized as follows [1] [4] [5]:
Q1: Why did this compound fail to improve microcirculatory perfusion in our ECC model? This is likely due to the complexity of the inflammatory response. In the rat ECC study, despite Tie2 activation, there was a further increase in Angiopoietin-2 (Ang-2), a natural Tie2 antagonist. A strong inflammatory environment rich in Ang-2 and other factors may overwhelm the stabilizing effect of VE-PTP inhibition [1]. Furthermore, the study did not find an effect on other key pathways like ICAM-1 or IL-6, suggesting the perfusion disturbance may be driven by mechanisms beyond Tie2 stability [1].
Q2: In which conditions is this compound more likely to be effective? this compound is more effective in settings where vascular leakage is a primary concern and the inflammatory context is less dominant. Evidence supports its benefit in:
Q3: What are critical experimental parameters to monitor when testing this compound? Your experimental protocol should include tracking these key parameters to understand the drug's effect and limitations:
For a comprehensive assessment of this compound in your model, consider the following workflow that integrates the key parameters above:
Q1: Does Razuprotafib effectively reduce renal edema in ECC models?
Q2: Does this compound improve ECC-induced microcirculatory perfusion disturbances?
Q3: If not for renal edema, in which area did this compound show a positive effect?
Q4: What were the observed effects on key biomarkers?
The tables below summarize the key quantitative and histological findings from the recent 2025 study for easy comparison.
Table 1: Key Quantitative Outcomes in ECC Rat Model
| Parameter | Control Group | ECC + Placebo | ECC + this compound | Effect of this compound |
|---|---|---|---|---|
| Renal Edema (Wet/Dry Ratio) | Baseline level | Increased | No improvement vs. Placebo | No effect [1] |
| Microcirculatory Perfusion | Baseline level | Impaired | No improvement vs. Placebo | No effect [1] |
| Lung PaO2/FiO2 Ratio | Baseline level | Reduced | Improved vs. Placebo | Positive effect [1] |
| Plasma TNFα | Baseline level | Increased | Suppressed vs. Placebo | Modulated [1] [3] |
| Plasma Angiopoietin-2 | Baseline level | Increased | Further Increased vs. Placebo | Modulated [1] [3] |
Table 2: Histopathological Assessment (Lung)
| Parameter | Control Group | ECC + Placebo | ECC + this compound |
|---|---|---|---|
| Interstitial Inflammation | 0 [0-0] | 1 [1-1] | 0 [0-1] * |
| Perivascular Edema | 2 [1-3] | 2 [2-3] | 2 [2-3] |
| Alveolar Edema | 0 [0-1] | 0 [0-0] | 0 [0-0] |
Data are median [IQR] based on a 0-4 score. *p < 0.05 vs. ECC+Placebo [2].
For researchers looking to replicate or understand the methodology, here is a summary of the core protocol from the study.
The following diagram illustrates the proposed mechanism of action for this compound and the logical flow of the experimental hypotheses and findings.
Diagram: Experimental Hypothesis vs. Findings for this compound in ECC Model
The mixed results suggest organ-specific mechanisms. Consider these points for your research:
The following table summarizes the hyperemia data observed in a Phase 2 clinical trial of Razuprotafib as an adjunct to Latanoprost [1].
| Parameter | Details |
|---|---|
| Assessment Scale | Efron bulbar conjunctival hyperemia scale (0-4) [1] |
| Baseline Value | 0.6 units (pre-dose, Day 28) [1] |
| Peak Effect | Increased by 1.1 units from baseline [1] |
| Time of Peak | 2 hours post-dose [1] |
| Time Course | Decreased thereafter (after the 2-hour peak) [1] |
| Adverse Event (AE) Reporting Rule | An increase of ≥2 grades from the lowest previous score, or any subject complaint of hyperemia [1] |
For consistency with the cited study, you can implement the following methodology to monitor conjunctival hyperemia in your experiments [1].
1. Scale: Use the standardized Efron bulbar conjunctival hyperemia scale for all assessments. The grades are defined as:
2. Timing: Schedule assessments at the following time points relative to the administration of the drug:
3. Procedure: Conduct these assessments on specific study days, such as Day 14 and Day 28 of the treatment period.
4. Data Recording: Record the specific grade (0-4) at each time point. Per the study protocol, an increase of two or more grades from the lowest previous score for an individual eye should be documented as an adverse event.
The diagram below illustrates the proposed mechanism of this compound and its potential link to conjunctival hyperemia, which may assist in troubleshooting.
Q1: Is the conjunctival hyperemia caused by this compound a cause for concern in clinical trials? Based on the Phase 2 study, the hyperemia was a transient and predictable pharmacological effect, not a serious adverse event. It was well-tolerated overall, with the intensity peaking at 2 hours post-dose and decreasing thereafter. The study concluded that the drug was well tolerated despite this side effect [1].
Q2: How should hyperemia be monitored and recorded to meet clinical trial standards? Adhere strictly to the protocol from the Phase 2 trial: use the Efron scale, measure at pre-dose, 2, 4, and 8 hours post-dose, and report any increase of two or more grades as an adverse event, as well as any subject complaints regardless of the grade [1].
Q3: What is the proposed mechanism behind this compound-induced hyperemia? While not explicitly stated in the clinical paper, the drug's mechanism of action provides a strong clue. This compound inhibits VE-PTP to activate the Tie2 receptor, which is a key regulator of vascular stability and inflammation [2] [3]. The transient hyperemia is likely a downstream effect of modulating this vascular signaling pathway in the conjunctival blood vessels, as illustrated in the diagram above.
The table below summarizes key technical and clinical details about this compound.
| Aspect | Details |
|---|---|
| Drug Name | This compound (also known as AKB-9778) [1] [2] |
| Mechanism of Action | Small molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP). VE-PTP is the main negative regulator of the Tie2 receptor. By inhibiting VE-PTP, this compound enhances Tie2 phosphorylation and activation, which strengthens the endothelial barrier and promotes vascular stability [1] [2] [3]. |
| Therapeutic Areas Studied | Diabetic Macular Edema (DME) [2], Glaucoma [2], Extracorporeal Circulation (ECC) [1], Severe COVID-19 [4]. |
| Key Clinical Findings | • Glaucoma/DME: Early studies showed significant IOP reduction and good tolerability as a topical formulation [2]. • ECC (Preclinical): Did not improve microcirculatory perfusion or renal edema in a rat model of ECMO, but did improve some measures of lung function (PaO2/FiO2 ratio) and reduced pulmonary inflammation [1]. • COVID-19 (I-SPY TRIAL): The arm testing this compound was dropped from the trial early due to "feasibility issues," and no efficacy signal was identified [4]. | | Reported Safety | Proven safe for long-term treatment in patients with diabetic macular edema [1]. In a rat ECC model, administration caused an immediate decrease in mean arterial pressure [1]. |
The I-SPY COVID trial report states that the this compound arm was dropped specifically due to "feasibility issues" [4]. The public document does not provide further specifics, but such issues in a platform trial could relate to patient recruitment, drug supply, or operational complexities in administering the drug within the trial's framework for severely ill COVID-19 patients.
The preclinical study in rats noted an immediate decrease in Mean Arterial Pressure (MAP) upon administration [1]. While no dedicated guide exists, this finding suggests a critical area for monitoring.
Since specific dosing frequency data for this compound is not publicly available, you can apply contemporary oncology drug development principles which are moving away from the traditional "Maximum Tolerated Dose" (MTD) paradigm [5] [6].
The following diagram illustrates the signaling pathway targeted by this compound, which is relevant for understanding its role in vascular stability.
To systematically address the gap in dosing frequency knowledge, you can design experiments based on established preclinical and clinical frameworks.
The table below summarizes the key findings on the in vivo disposition and metabolism of this compound.
| Aspect | Findings in Human & Higher Order Species | Findings in Rat |
|---|---|---|
| Primary Circulating Component | This compound is the main component in plasma [1]. | A hydrolysis product (m/z-380) is the main component in plasma at 2 hours [1]. |
| Key Metabolizing Enzyme | CYP2C8 contributes significantly to metabolism [1]. | Information not specified in detail [1]. |
| Major Metabolite | An S-methylated oxidized derivative (m/z-633) in feces [1]. | Information not specified in detail [1]. |
| Overall Disposition Model | The disposition in humans is best modeled by the monkey, not by lower-order species [1]. | Not an accurate model for human disposition [1]. |
The foundational data comes from a mass balance study following standard regulatory guidelines. Here is a detailed methodology you can adapt [1].
The diagram below illustrates the primary metabolic pathways of this compound identified across species, highlighting the key differences.
Q1: Which animal model best predicts human disposition of this compound?
Q2: What is the main circulating species in humans versus rats?
Q3: Which enzyme is most important for this compound metabolism?
Q4: What is the major route of excretion?
The table below summarizes the core characteristics of this compound.
| Attribute | Description |
|---|---|
| Drug Name | This compound (also known as AKB-9778) [1] |
| Primary Target | Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP, also known as PTPRB) [2] [1] |
| Primary Action | Potent and selective inhibitor of VE-PTP catalytic activity [2] |
| Biological Result | Activation of the Tie2 receptor pathway [1] |
| Key Therapeutic Effect | Stabilization of blood vessels and enhancement of endothelial barrier function [1] |
This compound is designed for high specificity towards VE-PTP. The table below shows its half-maximal inhibitory concentration (IC₅₀) for VE-PTP and related phosphatases.
| Phosphatase | IC₅₀ (pM) | Relative to VE-PTP |
|---|---|---|
| VE-PTP (PTPRB) | 17 [2] | 1x |
| HPTPη | 36 [2] | ~2x |
| HPTPγ | 100 [2] | ~6x |
| PTP1B | 780,000 [2] | ~46,000x |
This high selectivity for VE-PTP over the structurally related phosphatase PTP1B is a key feature of the molecule [2]. The activation of the Tie2 pathway leads to phosphorylation of downstream signaling molecules like AKT, eNOS, and ERK [2].
This compound inhibits VE-PTP, a negative regulator of the Tie2 receptor. By inhibiting VE-PTP, this compound promotes Tie2 phosphorylation and activation, which enhances endothelial cell stability and barrier integrity [1] [3]. This pathway is crucial for maintaining healthy Schlemm's canal function in the eye, a mechanism explored for glaucoma treatment [3].
The diagram below illustrates this signaling pathway.
A study investigating this compound's effect on aged mice provides a reference protocol [3].
Issue: Lack of Desired Effect in Model
Issue: Handling and Solubility Problems
The table below summarizes key clinical contexts in which Razuprotafib has been studied in combination with other treatments.
| Clinical Context | Combination Therapy | Reported Outcome | Study Phase / Type |
|---|---|---|---|
| Open-Angle Glaucoma or Ocular Hypertension [1] | This compound (BID) + Latanoprost (standard therapy) | Significant reduction in diurnal IOP compared to latanoprost alone [1] | Phase 2 Randomized Controlled Trial |
| COVID-19 (Proposed) [2] | This compound + Standard of Care | Goal: Reduce vascular inflammation and injury; prevent/treat respiratory distress [2] | Phase 2 Trial (Announced) |
| Extracorporeal Circulation (ECC) in Rats [3] [4] | This compound + ECC procedure | Improved PaO2/FiO2 ratio and reduced lung inflammation; no improvement in microcirculatory perfusion or renal edema [3] [4] | Preclinical Animal Study |
This compound (also known as AKB-9778) is a small-molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) [3] [4]. Its primary action is to activate the Tie2 receptor by inhibiting its negative regulator, VE-PTP.
The following diagram illustrates the signaling pathway and the mechanism of this compound.
Understanding the nuanced results from various studies is crucial for designing your own experiments.
Here are some potential questions and answers that could be included in your troubleshooting guide.
Q1: In our model of vascular injury, this compound did not improve microcirculatory perfusion. Why?
Q2: We observed a sharp drop in blood pressure upon this compound administration in our animal model. Is this expected?
Q3: Does this compound have clinical data supporting its use in humans?
| Treatment Regimen | Mean Diurnal IOP Reduction from Baseline (Day 28) | Statistical Significance (vs. Latanoprost alone) | Key Findings |
|---|---|---|---|
| Latanoprost Monotherapy | 7.04 ± 0.26 mmHg | (Baseline) | Established baseline efficacy for standard care [1]. |
| Razuprotafib QD + Latanoprost | Not significantly different from latanoprost alone | ( P \geq 0.05 ) | Once-daily dosing did not provide additional IOP lowering [1]. |
| This compound BID + Latanoprost | 7.95 ± 0.26 mmHg | ( P < 0.05 ) | Significant additional IOP reduction; effect was more pronounced after 28 days than at 14 days and in patients with higher starting IOP [1] [2]. |
The distinct mechanisms of action for these two drugs explain why they can be used together for an enhanced effect.
The primary source of comparative data is a Phase 2, double-masked, randomized, multicenter study [1] [3].
The following diagram illustrates the distinct signaling pathways and physiological effects of these two drugs.
The table below summarizes the available quantitative and mechanistic data for Razuprotafib and other relevant agents that modulate the same biological pathway.
| Agent Name | Primary Target / Mechanism | Potency (IC50/EC50) | Key Experimental Findings | Development Stage / Context |
|---|
| This compound (AKB-9778) | VE-PTP inhibitor; activates Tie2 [1] | IC50 = 17 pM for VE-PTP [1] | • Promotes Tie2 phosphorylation and downstream AKT/eNOS/ERK signaling [1]. • Ophthalmology: Reduces intraocular pressure, increases Schlemm's canal area in mice [2]. • Critical Care: Did not improve microcirculatory perfusion or renal edema in a rat ECMO model; showed mixed inflammatory results (suppressed TNFα, increased Ang-2) [3] [4]. | Clinical trials (e.g., for open-angle glaucoma) [2] | | Vasculotide | Angiopoietin-1 mimetic; activates Tie2 [3] | N/A (Recombinant protein) | • Prevented pulmonary vascular leakage and microcirculatory perfusion disturbances in rats with extracorporeal circulation [3]. | Preclinical research | | ANGPT2-Inhibiting Antibodies | Neutralizes Angiopoietin-2; prevents Tie2 inhibition [5] | N/A (Antibody) | • Preclinical models show promise in preventing tumor growth and metastasis [5]. • Often investigated in combination with VEGF inhibitors or immunotherapies [5]. | Early clinical trials (for cancer) |
To help you interpret the findings, here is a summary of the key experimental methodologies and more detailed results from the cited studies.
The following diagram illustrates the signaling pathway and the points of action for this compound and other agents.
The contrasting results of this compound in different disease models highlight critical considerations for your research:
The core difference lies in how these agents activate the crucial Tie2 receptor for vascular stabilization.
| Feature | Razuprotafib (VE-PTP Inhibitor) | Angiopoietin-1 Mimetics (e.g., Vasculotide, AV-001) |
|---|---|---|
| Target | Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) [1] [2] [3] | Tie2 Receptor [4] |
| Primary Mechanism | Inhibits VE-PTP, a negative regulator of Tie2, enhancing its phosphorylation and activation [1] [3] | Acts as a direct agonist of the Tie2 receptor, mimicking the natural ligand Ang1 [4] |
| Effect on Pathway | Indirect Tie2 activation, counteracting dephosphorylation [1] | Direct Tie2 activation, promoting downstream signaling [4] |
| Context Dependency | Activates Tie2 irrespective of extracellular levels of angiopoietin-1 or angiopoietin-2 [3] | Functions as a surrogate for Ang1, stabilizing vessels in a manner similar to the natural ligand [5] [4] |
The diagrams below illustrate these distinct signaling pathways.
The table below summarizes key quantitative findings from recent preclinical and clinical studies.
| Agent / Model | Key Efficacy Findings | Experimental Model & Protocol |
|---|---|---|
| This compound |
| Rat ECC/ECMO Model [1] [2] | - No improvement in ECC-induced capillary perfusion impairment.
For researchers looking to replicate or build upon these studies, here are the detailed methodologies.
The experimental data reveals a nuanced profile for these two approaches:
A direct, head-to-head comparison of this compound versus an Ang1 mimetic in the same disease model is not available in the current literature. The choice between them depends heavily on the specific pathological context and the desired therapeutic outcome.
| Condition / Trial Context | Standard Care Comparator | Razuprotafib Protocol | Key Efficacy Outcomes | Key Safety Findings |
|---|
| Open-Angle Glaucoma or Ocular Hypertension (OAG/OHT) [1] | Latanoprost 0.005% monotherapy (QD) | 4.0% ophthalmic solution, BID + Latanoprost QD for 28 days | Significantly greater IOP reduction vs. latanoprost alone at Day 28 (7.95 ± 0.26 mmHg vs. 7.04 ± 0.26 mmHg, p < 0.05) [1]. | Well tolerated. Most common AE: transient conjunctival hyperemia (increased by 1.1 units on Efron scale at 2 hrs post-dose) [1]. | | COVID-19 (Critically Ill Patients) [2] | Not fully specified; background care for COVID-19 ARDS. | Subcutaneous injection, 10 mg or 20 mg, for 7 days (I-SPY COVID Trial) | Trial discontinued for futility. Challenging to administer; no significant efficacy was established [2]. | A modest blood pressure reduction (approx. 4-5 mmHg) noted. 30% of patients discontinued due to disease-related hypotension [2]. | | Extracorporeal Circulation (ECC) in Rats [3] | Sham procedure or placebo + ECC. | Single subcutaneous dose prior to ECC (preclinical study). | No improvement in ECC-induced microcirculatory perfusion disturbances or renal edema. Improved PaO2/FiO2 ratio and reduced lung inflammation [3]. | Induced an immediate decrease in mean arterial pressure upon administration [3]. |
This compound's mechanism and trial designs explain its varying outcomes across different conditions.
This compound is a potent and selective small-molecule inhibitor of Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) [4]. By inhibiting VE-PTP, the drug promotes the activation (phosphorylation) of the Tie2 receptor on endothelial cells [1] [4]. Tie2 activation is crucial for maintaining vascular stability, reducing inflammation, and decreasing endothelial hyperpermeability (leakage) [3]. This mechanism is targeted at stabilizing blood vessels in different disease contexts.
The contrasting results highlight the importance of context when evaluating a drug's potential.
For the most current information on clinical trials, including those that may be ongoing or completed but not yet published in journals, you can use the following resources:
The table below summarizes the available information on the safety and efficacy of this compound and other common glaucoma treatment classes.
| Treatment / Class | Mechanism of Action | Reported Safety Profile & Common side effects | Efficacy (IOP Reduction from baseline) |
|---|---|---|---|
| This compound (Investigational) | VE-PTP inhibitor; activates Tie2 receptor to improve conventional outflow via Schlemm's canal [1] [2] | Conjunctival hyperemia (increased by 1.1 units on Efron scale); "well tolerated" [1]. | -7.95 mmHg (as adjunct to latanoprost, BID dosing) [1] [2] |
| Prostaglandin Analogs (e.g., Latanoprost) | Increases uveoscleral outflow [3] | Local side effects: conjunctival hyperemia, iris pigmentation, eyelash growth [3]. | -7.04 mmHg (monotherapy, in the same trial) [1]; Generally: -7 to -8 mmHg [4] |
| Beta-Blockers (e.g., Timolol) | Reduces aqueous humor production [3] | Systemic side effects: bronchospasm, bradycardia, hyperglycemia; requires careful patient selection [3]. | Similar to Latanoprost (-5 to -7 mmHg) [4] |
| Alpha-2 Agonists (e.g., Brimonidine) | Reduces aqueous production & increases uveoscleral outflow [3] | Local: eyelid retraction, conjunctival discoloration, dry mouth; systemic: fatigue [3]. | Information missing |
| Carbonic Anhydrase Inhibitors (e.g., Dorzolamide) | Reduces aqueous humor production [3] | Local: discomfort, stinging, burning sensation [3]. | Information missing |
| Rho Kinase Inhibitors (e.g., Netarsudil) | Increases trabecular outflow [3] | Information missing | Information missing |
For a clear and professional reference, here are the key methodological details from the Phase 2 trial of this compound [1].
The diagram below illustrates the proposed mechanism of this compound, which targets the conventional outflow pathway, a key differentiator from most current therapies.
This mechanism of directly targeting the diseased conventional outflow pathway is distinct from prostaglandin analogs (which increase uveoscleral outflow) and aqueous suppressants like beta-blockers [1] [3].
The current information has some limitations that are important for a professional audience:
To make a fully informed comparison, I suggest you:
ClinicalTrials.gov using the identifier NCT04405245 or the drug name "this compound".
This compound represents a novel approach focused on vascular stabilization rather than solely blocking angiogenic signals.
This compound works by inhibiting Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP). Under inflammatory conditions, Angiopoietin-2 (Ang-2) levels rise and inhibit the Tie2 receptor, leading to vascular destabilization and leakage. By inhibiting VE-PTP, this compound promotes the phosphorylation (activation) of the Tie2 receptor, even in the presence of Ang-2. This activation strengthens the endothelial cell barrier, reduces vascular leakage, and helps control inflammation [1] [2].
The following diagram illustrates this stabilizing pathway.
A 2025 study investigated the efficacy of this compound in a rat model of Extracorporeal Circulation (ECC), which mimics the microvascular dysfunction seen in conditions like ECMO [1].
Experimental Protocol: Rats were subjected to ECC and treated with either this compound or a placebo. Another group underwent a sham surgery as a control. Key outcomes measured included:
Key Quantitative Findings: The table below summarizes the core outcomes from the ECC model study [1].
| Experimental Outcome | Sham Control | ECC + Placebo | ECC + this compound | Conclusion |
|---|---|---|---|---|
| Continuously Perfused Capillaries | Remained stable | Significantly reduced | No significant improvement vs. placebo | Did not improve microcirculatory perfusion |
| Renal Edema (Wet-to-Dry Ratio) | Baseline level | Significantly increased | No significant reduction vs. placebo | Did not reduce vascular leakage in kidneys |
| Plasma TNFα Level | Not significantly elevated | Significantly elevated | Suppressed increase | Suppressed systemic inflammation |
| Plasma Angiopoietin-2 Level | Not significantly elevated | Significantly elevated | Further increased after ECC | Complex effect on angiopoietin pathway |
| Lung Interstitial Inflammation | Minimal | Significantly increased | Significantly reduced | Mitigated lung inflammation injury |
| PaO₂/FiO₂ Ratio | Normal | Impaired | Improved vs. placebo | Improved lung gas exchange |
In contrast to this compound, anti-VEGF agents are a well-established class of therapy.
These drugs work by binding and neutralizing Vascular Endothelial Growth Factor (VEGF), a key protein that drives the formation of new, abnormal blood vessels (angiogenesis) and increases vascular permeability in diseases like cancer and neovascular age-related macular degeneration (nAMD) [3] [4].
The following diagram illustrates this inhibitory pathway.
While this guide focuses on the mechanistic comparison, it is noteworthy that anti-VEGF therapy is a mature and rapidly evolving field. Second-generation agents like Faricimab (Vabysmo) and high-dose Aflibercept (Eylea HD) have been developed to improve treatment efficacy and durability. Faricimab, for instance, uses a bispecific antibody to simultaneously target both VEGF-A and Angiopoietin-2 (Ang-2), acknowledging the importance of the same pathway modulated by this compound [4]. This highlights a convergent therapeutic strategy through different molecular interventions.
The distinct mechanisms of this compound and anti-VEGF agents suggest different, and potentially complementary, therapeutic roles.
The following table synthesizes data from a mass balance study of subcutaneously injected 14C-razuprotafib [1] [2]. Key findings show that the monkey model most closely predicts human disposition, and significant species differences exist in circulating metabolites.
| Parameter | Rat | Dog | Monkey | Human |
|---|---|---|---|---|
| Absorption & Clearance | Rapid (in rats, distributes to tissues within 24 h) | Rapid | Rapid | Rapid [1] [2] |
| Primary Circulating Component | Hydrolysis product (m/z 380) | This compound (m/z 585) | This compound (m/z 585) | This compound (m/z 585) [1] [2] |
| % of Peak Area Radioactivity in Plasma (2h) | 49% (m/z 380 metabolite) | 58% (parent drug) | 99.3% (parent drug) | 100% (parent drug) [1] [2] |
| Blood-to-Plasma Ratio (B:P) | Information not explicitly stated for all species | Information not explicitly stated for all species | Information not explicitly stated for all species | 0.36 (indicating greater distribution to plasma) [1] |
| Recovery of Radioactivity | >93% | >93% | >93% | >93% [1] [2] |
| Primary Route of Excretion | >80% in faeces | >80% in faeces | >80% in faeces | >80% in faeces [1] [2] |
| Time for Majority Recovery | 24-48 hours | 24-48 hours | 24-48 hours | 24-48 hours [1] [2] |
| Key Metabolizing Enzyme | CYP2C8 (contributes significantly) | CYP2C8 (contributes significantly) | CYP2C8 (contributes significantly) | CYP2C8 (contributes significantly) [1] [2] |
| Major Metabolite in Faeces | Information not specified | Information not specified | S-methylated oxidised derivative (m/z 633; >25%) | S-methylated oxidised derivative (m/z 633; >25%) [1] [2] |
| Predictive Value for Human PK | Lower predictive value | Lower predictive value | Best model for human disposition | - [1] [2] |
The data in the table above were generated using a standardized radiolabeled study design, which is critical for understanding the drug's journey through the body [1] [2].
This compound works by inhibiting Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP). The following diagram illustrates how this mechanism leads to stabilized blood vessels, which is the basis for its therapeutic effects [3] [4].
This mechanism is relevant to its pharmacokinetics as the drug's distribution and effects are targeted at the vascular endothelium [3] [4].
The oxidative metabolism of Razuprotafib has been characterized in vitro. The major metabolic pathway involves extensive oxidation, primarily mediated by the CYP2C8 enzyme in human liver microsomes [1].
The diagram below illustrates the primary metabolic pathway leading to the major in vivo metabolite:
The following table summarizes the key metabolites identified in the search results. It is important to note that quantitative concentration data (such as AUC or Cmax) for these metabolites in biological fluids are not provided in the available literature.
| Metabolite / Compound | Description / Proposed Structure | Mass (m/z) | Key Characteristics / Role |
|---|---|---|---|
| MS633 | S-methylated form of the thiol metabolite | 633 | Major in vivo metabolite in humans and monkeys [1] |
| Precursor Thiol | Ring-opened form of the thiophene S-oxide | 619 | Direct precursor to MS633; identified in vitro with trapping agents [1] |
| Thiolactone S-Oxide | Oxidized form of the thiophene lactone | Not Specified | Intermediate in the primary pathway leading to the precursor thiol [1] |
| Diol Metabolite | Result of thiophene epoxide hydrolysis | Not Specified | Represents an alternative, mono-oxidation pathway [1] |
For researchers aiming to replicate or understand the foundational data, here are the methodologies from key studies.
In Vitro Metabolic Pathway Identification [1]:
In Vivo Preclinical Efficacy Model [2]:
This compound has been investigated in several clinical trials, which provides context for its application and current status [3].
Based on the available information, the following areas are not yet addressed in the public literature and represent opportunities for further investigation: